Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate
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Overview
Description
Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with cyano, sulfanyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with thiourea to introduce the sulfanyl group, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a building block in drug discovery.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-cyano-6-aminopyridine-2-carboxylate: Similar structure but with an amino group instead of a sulfanyl group.
Ethyl 5-cyano-6-hydroxypyridine-2-carboxylate: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate is unique due to the presence of the sulfanyl group, which can undergo specific chemical reactions not possible with amino or hydroxyl groups. This makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles.
Properties
IUPAC Name |
ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-6(5-10)8(14)11-7/h3-4H,2H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVAUGDZZWSQFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C(=S)N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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